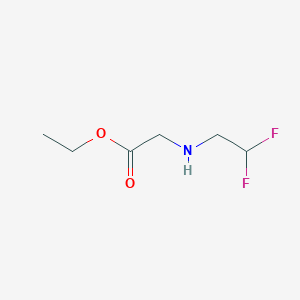
methyl 5-acetyl-3-chloropyridine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
methyl 5-acetyl-3-chloropyridine-2-carboxylate is an organic compound that belongs to the pyridine family. This compound is characterized by the presence of an acetyl group at the 5th position, a chlorine atom at the 3rd position, and a carboxylic acid methyl ester group at the 2nd position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-acetyl-3-chloropyridine-2-carboxylate typically involves the chlorination of 5-acetylpyridine followed by esterification. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is carried out using methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
化学反応の分析
Types of Reactions
methyl 5-acetyl-3-chloropyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: 5-Carboxy-3-chloro-pyridine-2-carboxylic acid methyl ester.
Reduction: 5-Acetyl-pyridine-2-carboxylic acid methyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
methyl 5-acetyl-3-chloropyridine-2-carboxylate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of methyl 5-acetyl-3-chloropyridine-2-carboxylate involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying proteins and enzymes. The chlorine atom can engage in halogen bonding, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing the active carboxylic acid form.
類似化合物との比較
Similar Compounds
5-Acetyl-2-chloro-pyridine-3-carboxylic acid methyl ester: Similar structure but with different substitution pattern.
5-Acetyl-3-bromo-pyridine-2-carboxylic acid methyl ester: Bromine instead of chlorine.
5-Acetyl-3-chloro-pyridine-2-carboxylic acid ethyl ester: Ethyl ester instead of methyl ester.
Uniqueness
methyl 5-acetyl-3-chloropyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the 3rd position and the acetyl group at the 5th position makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
分子式 |
C9H8ClNO3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC名 |
methyl 5-acetyl-3-chloropyridine-2-carboxylate |
InChI |
InChI=1S/C9H8ClNO3/c1-5(12)6-3-7(10)8(11-4-6)9(13)14-2/h3-4H,1-2H3 |
InChIキー |
QRNBERPICCLYHA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(N=C1)C(=O)OC)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-1-chloro-2-[(4-cyclopentyloxyphenyl)methyl]benzene](/img/structure/B8635507.png)
![4-[3-(3-Ethenylpiperidin-4-yl)propyl]-6-methoxyquinoline](/img/structure/B8635513.png)


![5-bromo-2-[(3-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide](/img/structure/B8635541.png)


![2-Cyclopropyl-1-[4-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B8635566.png)


![3-[3-(Diethylamino)propyl]piperidine](/img/structure/B8635577.png)



